

A Technical Guide to the Synthesis and Characterization of 3-Acetyl-6-bromocoumarin

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Compound of Interest

Compound Name: 3-Acetyl-6-bromocoumarin

Cat. No.: B182494

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Abstract

3-Acetyl-6-bromocoumarin is a pivotal heterocyclic compound belonging to the coumarin family. Its unique structural features, including the reactive acetyl group and the bromine substituent, make it a highly valuable precursor in the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its synthesis via the Knoevenagel condensation, detailed characterization data, and standardized experimental protocols. Furthermore, it highlights its role as a versatile building block for developing novel heterocyclic compounds with potential therapeutic applications, particularly as antiproliferative agents.

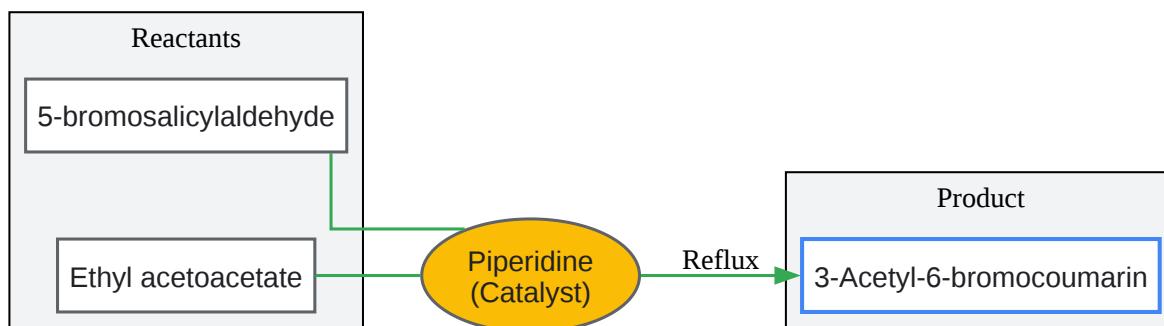
Synthesis of 3-Acetyl-6-bromocoumarin

The most common and efficient method for synthesizing **3-Acetyl-6-bromocoumarin** is the Knoevenagel condensation.^{[1][2]} This reaction involves the condensation of 5-bromosalicylaldehyde with an active methylene compound, ethyl acetoacetate, catalyzed by a weak base such as piperidine.^[3] The reaction proceeds through an initial condensation followed by an intramolecular cyclization (esterification) to form the coumarin ring system.

Experimental Protocol: Knoevenagel Condensation

- Reactant Preparation: In a round-bottom flask, dissolve 5-bromosalicylaldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent) in a minimal amount of a suitable solvent like ethanol.
- Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
- Reaction: Reflux the mixture for a period of 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- Workup: After completion, cool the reaction mixture to room temperature. The solid product often precipitates out of the solution.
- Purification: Filter the crude product and wash it with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield a pale yellow crystalline solid.[4]

Synthesis Workflow



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Caption: Knoevenagel condensation for the synthesis of **3-Acetyl-6-bromocoumarin**.

Characterization Data

The structural confirmation and purity of synthesized **3-Acetyl-6-bromocoumarin** are established through various analytical techniques. The quantitative data are summarized below.

Table 1: Physical and Analytical Properties

| Property | Value | Reference |
|-------------------|---|---|
| Molecular Formula | C ₁₁ H ₇ BrO ₃ | [4] [5] |
| Molecular Weight | 267.08 g/mol | [4] |
| Appearance | Pale yellow crystalline solid | [4] |
| Melting Point | 223-231 °C | [4] |
| Purity | ≥ 98% (HPLC) | [4] |
| CAS Number | 2199-93-1 | [5] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |
|---------------------------|--|-----------|
| FTIR (cm^{-1}) | $\nu(\text{C=O})$ lactone: $\sim 1735 \text{ cm}^{-1}$, $\nu(\text{C=O})$ acetyl: ~ 1680 - 1700 cm^{-1} , $\nu(\text{C=C})$ aromatic: ~ 1605 cm^{-1} , $\nu(\text{C-Br})$: ~ 600 - 700 cm^{-1} | [6][7] |
| ^1H NMR | Specific data for this compound is not readily available in the cited literature. For the parent compound, 3-acetylcoumarin, typical signals are: $\delta \sim 2.7 \text{ ppm}$ (s, 3H, -COCH ₃), $\delta \sim 7.4$ - 7.8 ppm (m, 4H, Ar-H), $\delta \sim 8.5 \text{ ppm}$ (s, 1H, H-4). The bromine at C-6 would alter the splitting pattern and chemical shifts of the aromatic protons. | [8] |
| ^{13}C NMR | Specific data for this compound is not readily available. For 3-acetylcoumarin, characteristic peaks include: $\delta \sim 30 \text{ ppm}$ (-COCH ₃), $\delta \sim 116$ - 155 ppm (Aromatic & Vinyl C), $\delta \sim 160 \text{ ppm}$ (C=O, lactone), $\delta \sim 195 \text{ ppm}$ (C=O, acetyl). The C-Br carbon (C-6) would appear around $\delta \sim 118$ - 120 ppm . | [2][8] |
| Mass Spec. (EI) | m/z (%): 268 (M^+ , $\sim 95\%$), 266 (M^+ , 100%), 225 ($\sim 70\%$), 223 ($\sim 75\%$), 144 ($\sim 40\%$), 115 ($\sim 30\%$) | [9] |

Note on Mass Spectrum: The presence of bromine is confirmed by the characteristic isotopic pattern of two major peaks of nearly equal intensity (M^+ and M^{++2}) at m/z 266 and 268.[9]

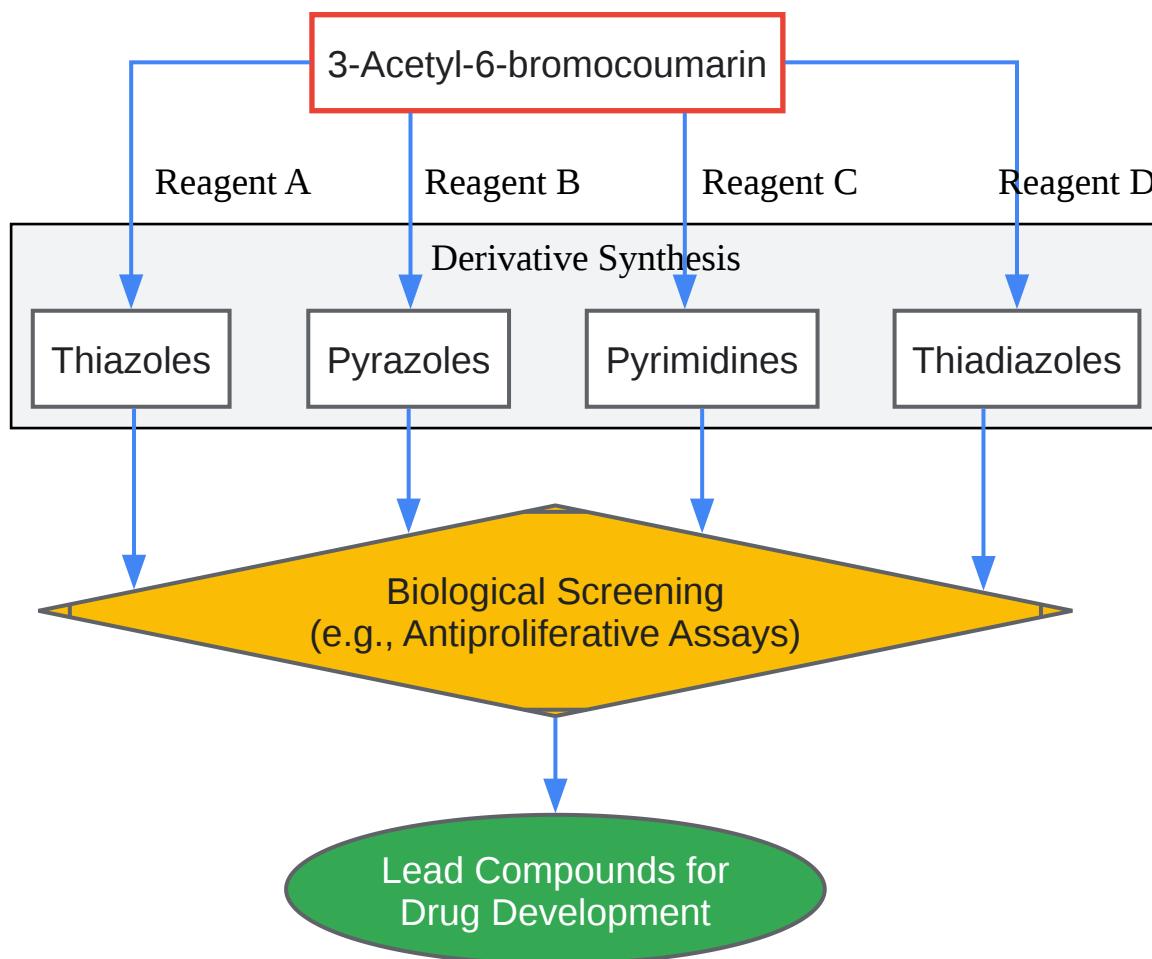
Experimental Protocols for Characterization

- Melting Point: The melting point is determined using a standard capillary melting point apparatus. A small amount of the dry, crystalline sample is packed into a capillary tube and heated at a controlled rate.
- FTIR Spectroscopy: The infrared spectrum is recorded using an FTIR spectrometer. The solid sample is typically mixed with KBr powder and pressed into a thin pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz). The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) used as an internal standard.
- Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) is performed on a mass spectrometer. The sample is introduced into the ion source, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio.

Application in Heterocyclic Synthesis

3-Acetyl-6-bromocoumarin is not typically an end-product but rather a versatile synthetic intermediate.[4] Its acetyl and bromo functionalities serve as handles for constructing a variety of other heterocyclic systems. Research has shown its utility in synthesizing derivatives of pyrazole, thiazole, pyrimidine, and thiadiazole.[7][10][11] Many of these resulting novel compounds have been investigated for their biological activities, with several showing promising results as antiproliferative agents against cancer cell lines.[7][10][11]

Logical Workflow: From Precursor to Potential Drug



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Caption: Role of **3-Acetyl-6-bromocoumarin** as a key intermediate in drug discovery.

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